1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-21-15(13-3-2-4-14(13)20-21)10-19-16(22)18-9-11-5-7-12(17)8-6-11/h5-8H,2-4,9-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWNQMWUHOUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole nucleus linked to a urea functional group, which is known to enhance biological activity through hydrogen bonding and interaction with various protein targets. The presence of the 4-chlorobenzyl group contributes to its lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that pyrazole derivatives, particularly those containing urea linkages, exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole-based ureas have been shown to inhibit various kinases involved in cancer progression, such as Src and p38-MAPK. These compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Antimicrobial Properties : Some studies have reported moderate antimicrobial activity against bacteria and fungi. For example, derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .
The biological effects of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell proliferation and survival.
- Interaction with Carbonic Anhydrase : Some pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as respiration and acid-base balance .
- Induction of Apoptosis : By affecting mitochondrial pathways and caspase activation, these compounds can trigger programmed cell death in cancerous cells.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to the target compound:
- Study on Anticancer Activity : A study published in PMC evaluated various pyrazolyl-ureas for their anticancer potential. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of pyrazole derivatives against a panel of pathogens. The findings suggested that certain structural modifications could enhance their antimicrobial potency .
Data Table: Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea
- Structural Differences :
- The pyridyl-thiadiazole system replaces the cyclopenta[c]pyrazole core, introducing a sulfur-containing heterocycle.
- A 4-methylbenzoyl group substitutes the 4-chlorobenzyl moiety, altering electronic and steric properties.
- Crystallographic studies (Acta Crystallographica Section E) confirm planar geometry, facilitating binding to flat enzymatic pockets such as ATP-binding sites in kinases .
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
- Structural Differences :
- A 4-fluorophenyl group replaces the 4-chlorobenzyl substituent, modifying halogen-based interactions.
- The urea linker is absent; instead, an amine group is present, reducing hydrogen-bonding capacity.
- Functional Implications :
- The fluorophenyl group enhances metabolic stability and bioavailability, as fluorine’s electronegativity strengthens C-F bonds against oxidative degradation .
- This compound is a key intermediate in synthesizing drug candidates targeting G-protein-coupled receptors (GPCRs) due to its amine reactivity .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
